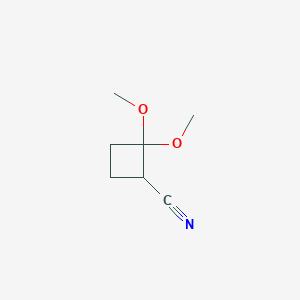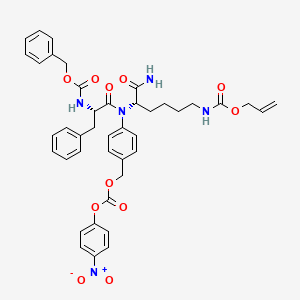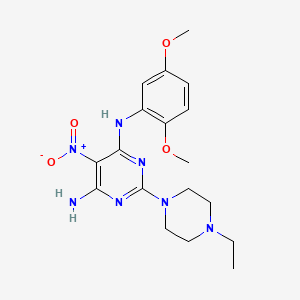
N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine, also known as DNQX, is a chemical compound that is widely used in scientific research for its ability to block the action of glutamate receptors in the brain. The compound was first synthesized in the 1980s and has since been extensively studied for its potential applications in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Histamine H3 Receptor Ligands
A study on 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives highlighted their synthesis and testing for binding affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). This research is foundational in understanding how modifications in the pyrimidine core structure affect receptor affinity and selectivity, which is crucial for the development of potential H3R ligands with high affinity and promising drug-likeness properties (Sadek et al., 2014).
Anti-anoxic and Anti-lipid Peroxidation Activities
The synthesis and evaluation of novel 4-arylpyrimidine derivatives for anti-anoxic (AA) activity in mice were reported. Some derivatives demonstrated comparable potency to known compounds and were also effective in anti-lipid peroxidation assays. This research underscores the therapeutic potential of pyrimidine derivatives in cerebral protection and anti-anoxic activities (Kuno et al., 1992).
Molecular Electrostatic Potentials
Another study focused on novel pyrimidine derivatives for their anti-anoxic activity, comparing the molecular electrostatic potentials (MEPs) of different compounds to understand their AA activity. This kind of research is pivotal for designing molecules with specific biological activities by manipulating their electrostatic profiles (Kuno et al., 1993).
Pharmacological Activity Influence
The reversion of N1 and N4-substituents in 2-methylpiperazine derivatives was studied for its influence on pharmacological activity, particularly adrenolytic and vasodilator effects. Such studies are crucial for understanding the structural factors that influence the biological activity of piperazine and pyrimidine derivatives (Cignarella et al., 1979).
Conversion into Pyrazole Derivatives
Research on the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine explores the mechanisms behind the transformations of pyrimidines into pyrazoles, providing insights into synthetic pathways that could be relevant for the development of new compounds with unique properties (Biffin et al., 1968).
Propiedades
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O4/c1-4-23-7-9-24(10-8-23)18-21-16(19)15(25(26)27)17(22-18)20-13-11-12(28-2)5-6-14(13)29-3/h5-6,11H,4,7-10H2,1-3H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCXQKCYXDTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)
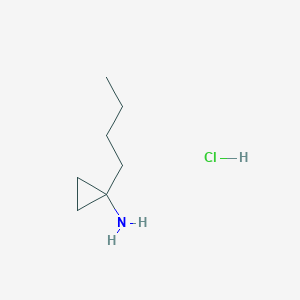
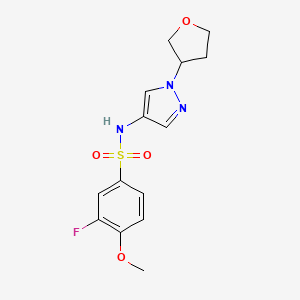
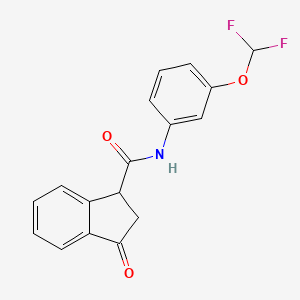
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)
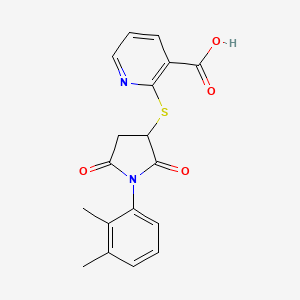
![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)



